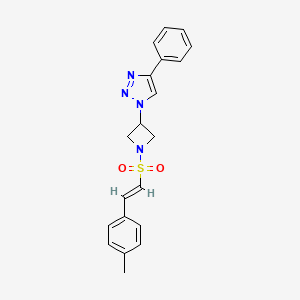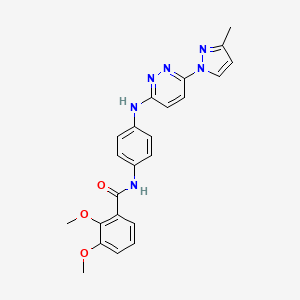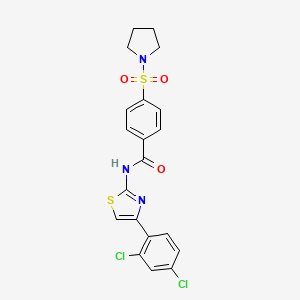
(E)-1-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole, commonly known as MSAT, is a small molecule that has gained significant attention in the scientific community due to its diverse biological activities. MSAT has been synthesized using different methods and has been studied for its potential applications in various scientific fields.
Aplicaciones Científicas De Investigación
Antifungal and Immunomodulating Activities
Azole derivatives, including triazoles, have been extensively reviewed for their antifungal and immunomodulating activities. These compounds exhibit significant in vitro and in vivo activity against various fungal species, including Candida. Their effectiveness can be attributed to well-defined chemical characteristics and the ability to stimulate the immune response, leading to enhanced in vivo efficacy (Schiaffella & Vecchiarelli, 2001).
Antibacterial and Antifungal Agents
Recent advances in azole derivatives emphasize their role as potent antimicrobial agents. Triazole and imidazole scaffolds, in particular, have been highlighted for their antimicrobial efficacy, demonstrating broad-spectrum activity against bacteria and fungi. The structural versatility of these compounds facilitates the design of new molecules with desired biological activities (Emami et al., 2022).
Synthesis and Chemical Transformations
The synthesis and transformations of 1,2,3-triazole derivatives are critical for developing novel chemical entities with potential scientific applications. Such compounds are integral in drug discovery, material science, and pharmaceutical chemistry, owing to their stability and the ability to form hydrogen bonds and dipole-dipole interactions with biological targets (Kaushik et al., 2019).
Corrosion Inhibition
1,2,3-Triazole derivatives, particularly those prepared via copper-catalyzed azide-alkyne cycloaddition reactions, have shown good efficiency as corrosion inhibitors for metals and alloys in aggressive media. These compounds are non-toxic, environmentally friendly, and offer a promising approach to protecting metal surfaces against corrosion (Hrimla et al., 2021).
Antioxidant Capacity
Azole compounds, including triazoles, are evaluated for their antioxidant capacities, essential for applications in food engineering, medicine, and pharmacy. The ability to scavenge free radicals and act as effective antioxidants makes these compounds valuable in designing new therapeutic agents and food preservatives (Ilyasov et al., 2020).
Propiedades
IUPAC Name |
1-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylazetidin-3-yl]-4-phenyltriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-16-7-9-17(10-8-16)11-12-27(25,26)23-13-19(14-23)24-15-20(21-22-24)18-5-3-2-4-6-18/h2-12,15,19H,13-14H2,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQGLGLLNTVMLT-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2772504.png)
![[1-(2,3-Dimethylphenyl)cyclopropyl]methanamine](/img/structure/B2772506.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-methylbenzamide](/img/structure/B2772510.png)
![2,2-Dimethyl-5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-1,3-dioxane-4,6-dione](/img/structure/B2772512.png)
![methyl 4-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B2772516.png)
![N-(4-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2772517.png)
![N-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide](/img/structure/B2772518.png)
![methyl 2-[(E)-2-(dimethylamino)ethenyl]-4,6-bis(trifluoromethyl)pyridine-3-carboxylate](/img/structure/B2772519.png)


![6-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2772522.png)
![4-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2772523.png)